2,6-Nonadienal, specifically the (E,E) isomer, is an organic compound with the molecular formula and a molecular weight of approximately 138.2069 g/mol. This compound is classified as a doubly unsaturated aldehyde, characterized by the presence of two double bonds and an aldehyde functional group. Its structure includes an α,β-unsaturated aldehyde with an isolated alkene group, making it notable for its distinctive chemical properties and biological activities. The compound is often associated with the aroma of cucumbers and is referred to as cucumber aldehyde or violet leaf aldehyde due to its natural occurrence in these sources .
,6-Nonadienal, (E,E)-, also known as trans,trans-2,6-nonadienal, is an organic compound with the formula C9H14O. It is a member of the class of compounds known as aldehydes, which contain a carbonyl group (C=O) bonded to a hydrogen atom.
The synthesis of 2,6-Nonadienal, (E,E)- has been described in scientific literature using various methods, including:
Once synthesized, 2,6-Nonadienal, (E,E)- can be characterized using various spectroscopic techniques, such as:
,6-Nonadienal, (E,E)- has been shown to exhibit various biological activities, including:
Due to its various biological activities, 2,6-Nonadienal, (E,E)- has potential applications in various fields, including:
These reactions highlight its versatility as a building block in organic synthesis.
2,6-Nonadienal exhibits several biological activities that contribute to its significance in food chemistry and flavor science. It is recognized for its role as a flavor compound in various foods, particularly in cucumbers and melons. Studies have shown that it can influence sensory perceptions and has potential antioxidant properties . Additionally, isotopic labeling studies suggest that 2,6-nonadienal is biosynthesized from α-linolenic acid through enzymatic reactions involving hydroperoxide lyases .
The synthesis of 2,6-nonadienal can be achieved through various methods:
2,6-Nonadienal finds applications across several fields:
Interaction studies involving 2,6-nonadienal often focus on its sensory properties and biological interactions. Research indicates that it interacts with olfactory receptors, contributing to the perception of freshness associated with cucumber aromas. Additionally, studies have explored its potential effects on health through antioxidant mechanisms .
Several compounds share structural similarities with 2,6-nonadienal. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Nonenal | A saturated aldehyde known for its fatty odor. | |
(E,E)-2,4-Nonadienal | Features different double bond positions; used in flavoring. | |
(Z,Z)-2,6-Nonadienal | Isomeric form contributing to different sensory profiles. | |
(E)-2-Hexenal | Shorter chain; green, fruity aroma; used in flavoring. | |
Nonanal | Saturated aldehyde; known for its waxy scent found in various fruits. |
Irritant